molecular formula C29H27FN4O3S B2889185 2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 892385-39-6

2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2889185
CAS No.: 892385-39-6
M. Wt: 530.62
InChI Key: RAFNXVYJKXCFKC-UHFFFAOYSA-N
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Description

The compound “2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core, introduction of the fluorophenyl group, and attachment of the sulfanyl and acetamide functionalities. Typical reaction conditions might include:

    Formation of the tricyclic core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of the fluorophenyl group: This might be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the sulfanyl group: This could involve thiolation reactions using thiol reagents.

    Formation of the acetamide group: This might be done through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The fluorophenyl group can be reduced to a phenyl group.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be used to study the effects of fluorophenyl and sulfanyl groups on biological activity. It could serve as a lead compound for the development of new drugs.

Medicine

The compound could have potential therapeutic applications, such as in the treatment of diseases where modulation of specific molecular targets is required.

Industry

In the industrial sector, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluorophenyl group could enhance its binding affinity to certain targets, while the sulfanyl group might influence its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
  • 2-[[5-(4-bromophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in the compound makes it unique compared to its chlorophenyl and bromophenyl analogs. Fluorine atoms can significantly influence the compound’s biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O3S/c1-15-9-16(2)25(17(3)10-15)32-24(36)14-38-29-23-11-22-20(13-35)12-31-18(4)26(22)37-28(23)33-27(34-29)19-5-7-21(30)8-6-19/h5-10,12,35H,11,13-14H2,1-4H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFNXVYJKXCFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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